(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene](4-phenyl-1,3-thiazol-2-yl)ethanenitrile
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Overview
Description
(Z)-N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of (Z)-N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carbohydrazonoyl Cyanide Moiety: This step involves the reaction of hydrazine derivatives with cyanogen bromide to form the carbohydrazonoyl cyanide group.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(Z)-N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into simpler molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
(Z)-N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of (Z)-N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
(Z)-N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties and used as a starting material in the synthesis of various pharmaceuticals.
Thiazole Orange: A fluorescent dye used in molecular biology for staining nucleic acids.
Thiamine (Vitamin B1): An essential nutrient involved in energy metabolism.
Properties
Molecular Formula |
C19H16N4S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2E)-N-(2,3-dimethylanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C19H16N4S/c1-13-7-6-10-16(14(13)2)22-23-17(11-20)19-21-18(12-24-19)15-8-4-3-5-9-15/h3-10,12,22H,1-2H3/b23-17+ |
InChI Key |
XITGAKGGRXGMFG-HAVVHWLPSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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